3,5-dibromo-N-methylpyrazin-2-amine
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Overview
Description
3,5-Dibromo-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H5Br2N3. It is a derivative of pyrazine, characterized by the presence of two bromine atoms at the 3 and 5 positions and a methyl group attached to the nitrogen atom at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-N-methylpyrazin-2-amine can be synthesized through the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs under mild conditions, with the bromine atoms being introduced at the 3 and 5 positions of the pyrazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using N-bromosuccinimide or similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-methylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,5-Dibromo-N-methylpyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromopyrazine: Similar structure but lacks the N-methyl group.
3,5-Dibromo-N,N-dimethylpyrazin-2-amine: Contains an additional methyl group on the nitrogen atom.
Uniqueness
3,5-Dibromo-N-methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group differentiates it from other dibromopyrazine derivatives, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
3,5-dibromo-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3/c1-8-5-4(7)10-3(6)2-9-5/h2H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAKWTWMAXDNJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(N=C1Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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